molecular formula C20H26N2O4 B2824315 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylcyclohexyl)acetamide CAS No. 953256-37-6

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylcyclohexyl)acetamide

Cat. No.: B2824315
CAS No.: 953256-37-6
M. Wt: 358.438
InChI Key: OZGGLQLZOPLNDY-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted at position 5 with a 3,4-dimethoxyphenyl group and at position 3 with an acetamide moiety linked to a 2-methylcyclohexylamine.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-13-6-4-5-7-16(13)21-20(23)12-15-11-18(26-22-15)14-8-9-17(24-2)19(10-14)25-3/h8-11,13,16H,4-7,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGGLQLZOPLNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylcyclohexyl)acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Substitution with 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of Acetamide Moiety: The acetamide group can be attached through an amidation reaction using an appropriate acylating agent.

    Introduction of 2-Methylcyclohexyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the isoxazole ring.

    Reduction: Reduction reactions could target the acetamide moiety or the isoxazole ring.

    Substitution: The aromatic ring and the isoxazole ring may undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation may be used.

    Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylcyclohexyl)acetamide may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function in biological systems.

    Altering Cellular Pathways: Affecting signal transduction pathways or gene expression.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Compound Name / ID Core Structure Key Substituents Implications Reference ID
2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylcyclohexyl)acetamide (Target) 1,2-Oxazole 3,4-Dimethoxyphenyl; 2-methylcyclohexylacetamide High lipophilicity; potential for CNS penetration due to cyclohexyl group. N/A
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethylamine Reduced metabolic stability compared to acetamides; higher rigidity due to benzamide. Melting point: 90°C.
2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]-1-piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide Thiadiazole-Piperazine Piperazinyl-thiadiazole; sulfanyl linker Increased molecular weight (518.607 g/mol); potential for multi-target activity. Sulfanyl group may enhance solubility.
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid derivatives 1,2,4-Triazole Triazole-thioether; esterified side chains Predicted lower acute toxicity (GUSAR modeling). Esterification improves bioavailability.
2-(2,4-Dioxothiazolidin-3-yl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide Oxadiazole-Thiazolidinone Thiazolidinone dione; oxadiazole Anticancer activity noted; oxadiazole enhances metabolic stability. Yield: 69%; mp: 470–471 K.
2-[(3,4-Dimethoxyphenyl)methylideneamino]oxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide Oxazole-Methylideneamino Methylideneaminooxy linker Unique reactivity due to imine-like structure; potential for pH-dependent hydrolysis.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide Oxadiazole-Trifluoromethyl Trifluoromethyl-oxadiazole High electronegativity improves binding affinity; trifluoromethyl enhances metabolic resistance.

Biological Activity

The compound 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylcyclohexyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C22H30N2O4
  • Molecular Weight : 406.48 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The oxazole ring and the dimethoxyphenyl group are believed to play crucial roles in modulating biological pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar oxazole derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Compounds in the same class have been evaluated for their antimicrobial properties. Preliminary findings suggest that the incorporation of oxazole and phenyl groups enhances activity against bacterial strains.

Data Tables

Biological ActivityTargetReference
AnticancerA549 Cell Line
AntimicrobialStaphylococcus aureus
Anti-inflammatoryCOX-2 Inhibition

Case Studies

  • Anticancer Evaluation : A related study investigated the anticancer activity of structurally similar compounds against A549 lung cancer cells. The results indicated that these compounds could induce apoptosis effectively, suggesting a promising avenue for further research in cancer therapeutics .
  • Antimicrobial Testing : Another study evaluated the antimicrobial effects of various oxazole derivatives against common pathogens. The tested compounds demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria .

Research Findings

  • Synthesis and Characterization : The synthesis of this compound typically involves multi-step organic reactions that ensure high yield and purity. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
  • In Vivo Studies : Preliminary in vivo studies are necessary to assess the pharmacokinetics and bioavailability of this compound. Understanding these parameters will help establish its therapeutic potential in clinical settings.

Q & A

Q. What are the recommended synthetic routes for 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylcyclohexyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of a β-keto ester precursor with hydroxylamine to form the isoxazole ring, followed by coupling with 2-methylcyclohexylamine via an acetamide backbone. Key steps include:

  • Isoxazole formation : Use hydroxylamine hydrochloride in ethanol under reflux (80–90°C, 6–8 hours) .
  • Acetamide coupling : Employ chloroacetyl chloride or activated esters in DMF with potassium carbonate as a base (room temperature, 12–24 hours) .

Q. Table 1: Reaction Optimization Data

StepSolventTemperatureCatalyst/BaseYield (%)Source
Isoxazole cyclizationEthanol80°CNone65–70
Acetamide couplingDMFRTK₂CO₃75–80

Critical Note : Yield variability (e.g., 65% vs. 80%) depends on substituent electronic effects and steric hindrance from the 2-methylcyclohexyl group .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic peaks:
  • Isoxazole proton (δ 6.8–7.2 ppm, singlet) .
  • Methoxy groups (δ 3.8–3.9 ppm, singlet) .
    • ¹³C NMR : Confirm the acetamide carbonyl (δ 168–170 ppm) .
  • Mass Spectrometry (MS) : The molecular ion peak (M+H⁺) should align with the calculated mass (e.g., 441.4 g/mol for analogous structures ).
  • HPLC : Use C18 columns with acetonitrile/water gradients (70:30) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in antimicrobial or anticancer activity often arise from:

  • Assay variability : Standardize protocols (e.g., MIC vs. IC₅₀) across cell lines (e.g., HepG2 vs. MCF-7) .
  • Structural analogs : Compare activity of derivatives (e.g., 3,4-dimethoxyphenyl vs. 4-fluorophenyl substituents) to identify pharmacophores .

Q. Table 2: Biological Activity Comparison

SubstituentIC₅₀ (µM, HepG2)MIC (µg/mL, E. coli)Source
3,4-Dimethoxyphenyl12.5 ± 1.2>100
4-Fluorophenyl8.3 ± 0.950

Recommendation : Perform dose-response assays with controls (e.g., doxorubicin for cytotoxicity) to validate results .

Q. What strategies are effective for studying the compound’s mechanism of action in enzyme/receptor binding?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., COX-2 for anti-inflammatory activity) to predict binding affinity .
  • In Vitro Assays :
    • Enzyme inhibition : Measure IC₅₀ for targets like acetylcholinesterase (Ellman’s method) .
    • Receptor binding : Radioligand displacement assays (e.g., [³H]-estradiol for ERα) .
  • SAR Analysis : Modify substituents (e.g., methoxy → nitro groups) to correlate structure with activity .

Q. How can researchers optimize pharmacokinetic properties (e.g., solubility, bioavailability) of this compound?

Methodological Answer:

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (50–100 nm) via solvent evaporation .
  • Metabolic Stability : Conduct microsomal assays (human liver microsomes, NADPH) to identify vulnerable sites (e.g., methoxy demethylation) .
  • LogP Optimization : Introduce polar groups (e.g., -OH) to reduce LogP from ~3.5 (predicted) to <2.5 .

Q. What in vivo models are suitable for preclinical toxicity and efficacy studies?

Methodological Answer:

  • Acute Toxicity : OECD Guideline 423 in Wistar rats (dose range: 50–2000 mg/kg) .
  • Efficacy Models :
    • Anticancer : Xenograft mice with HT-29 colon cancer .
    • Neuroprotection : MPTP-induced Parkinson’s model in zebrafish .
  • Pharmacokinetics : Plasma concentration-time profiles via LC-MS/MS (LOQ: 1 ng/mL) .

Data Contradiction Analysis

Example : Variability in reported IC₅₀ values (e.g., 12.5 µM vs. 8.3 µM) may stem from:

Cell Line Differences : Genetic heterogeneity in HepG2 vs. MCF-7 .

Assay Duration : 48-hour vs. 72-hour exposure affecting apoptosis pathways .

Compound Purity : HPLC purity <95% introduces confounding metabolites .

Resolution : Replicate studies under harmonized conditions and report raw data with error margins .

Key Research Gaps

Mechanistic Clarity : No in-depth studies on oxidative stress modulation or epigenetic targets.

In Vivo Data : Limited pharmacokinetic profiles and organ-specific toxicity data.

Formulation Challenges : No published work on nano-delivery systems for enhanced bioavailability.

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